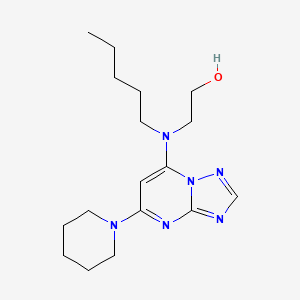

Ethanol, 2-(pentyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)-

Übersicht

Beschreibung

AR-12456 is a trapidil derivative. AR-12456 protects against serum hyperlipidemia in guinea pigs. AR-12456 has a strong antilipidemic action in guinea pigs fed a cholesterol-rich diet.

Biologische Aktivität

Ethanol, 2-(pentyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)-, also known as AR12463, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

AR12463 has the molecular formula C₁₇H₂₈N₆O and a molecular weight of approximately 332.452 g/mol. Its structure includes a pentyl chain and a piperidinyl group linked to a triazolo-pyrimidine moiety. This unique combination of functional groups suggests diverse biological activities.

Anticancer Potential

Research indicates that AR12463 exhibits significant anticancer activity . Compounds with similar structural motifs have demonstrated antiproliferative effects against various cancer cell lines. For instance:

- MCF-7 (breast cancer) : AR12463 has shown potential in inhibiting cell growth.

- HepG-2 (liver cancer) : Similar compounds have been effective in reducing proliferation.

- HCT-116 (colon cancer) : The compound's structural features may enhance its efficacy against this cell line.

The following table summarizes the biological activities of AR12463 compared to other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| AR12463 | Pentyl + Piperidinyl + Triazolo-Pyrimidine | Anticancer potential |

| Compound A | Similar triazolo structure but lacks piperidine | Moderate antiproliferative |

| Compound B | Different alkane chain but retains triazolo core | Lower efficacy against cancer |

| Compound C | Substituted pyrimidine without triazole | Antimicrobial activity |

The mechanism by which AR12463 exerts its anticancer effects may involve the inhibition of specific signaling pathways associated with tumor growth. For example, studies on related triazolo-pyrimidine derivatives have indicated their ability to inhibit kinases such as c-Met and VEGFR-2, which are crucial for cancer cell proliferation and survival .

Synthesis Methods

The synthesis of AR12463 typically involves multi-step processes that include the formation of the triazolo-pyrimidine core and subsequent modifications to introduce the pentyl and piperidinyl groups. Various synthetic routes have been explored in the literature, emphasizing eco-friendly approaches and high yields .

Case Studies and Research Findings

Recent studies have highlighted the promising antiproliferative activities of AR12463. For instance:

- A study demonstrated that derivatives similar to AR12463 inhibited cell growth in various cancer cell lines with IC50 values indicative of strong efficacy .

- Another investigation revealed that compounds with triazolo-pyrimidine structures exhibited antioxidant properties alongside their anticancer activities .

In Vitro Studies

In vitro experiments have shown that AR12463 can induce apoptosis in cancer cells through various pathways, including cell cycle arrest at the G0/G1 phase. This was confirmed through assays measuring cell viability and apoptosis markers .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Ethanol, 2-(pentyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)- has garnered attention for its anticancer properties . Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. Notably:

- MCF-7 (breast cancer) : The compound shows promise in inhibiting the growth of these cells.

- HepG-2 (liver cancer) : Studies suggest it may affect liver cancer cell proliferation.

- HCT-116 (colon cancer) : Its efficacy against colon cancer cells has also been noted.

The unique combination of functional groups in this compound may enhance its effectiveness as an anticancer agent compared to other similar compounds .

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

- Mechanisms of Action : Understanding how this compound interacts with cellular pathways could provide insights into its anticancer effects.

- Modification and Optimization : Structural modifications may enhance potency or reduce side effects.

- Clinical Trials : Future studies could involve clinical trials to assess efficacy and safety in human subjects.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Triazolo-Pyrimidine Core

The triazolo-pyrimidine scaffold contains electron-deficient positions susceptible to nucleophilic attack. For example:

-

C7-amino group reactivity : The amino group at position 7 participates in condensation and alkylation reactions. In structurally similar compounds, this site undergoes nucleophilic substitution with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides .

-

Electrophilic aromatic substitution : Halogenation (e.g., chlorination or bromination) has been observed at positions 5 and 7 of analogous triazolo-pyrimidines under acidic conditions .

| Reaction Type | Reagents/Conditions | Product Example | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, DCM, RT | Acetylated derivative at C7 | |

| Halogenation | Cl₂, FeCl₃, 80°C | 5-Chloro derivative |

Oxidation and Reduction Reactions

The ethanol moiety (-CH₂CH₂OH) undergoes oxidation and reduction:

-

Oxidation : Using Jones reagent (CrO₃/H₂SO₄), the primary alcohol is converted to a carboxylic acid (-CH₂COOH) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazolo ring’s unsaturated bonds, though this is less common due to aromatic stability .

| Functional Group | Reaction | Product | Conditions |

|---|---|---|---|

| -CH₂CH₂OH | Oxidation | -CH₂COOH | CrO₃/H₂SO₄, 60°C |

| Triazolo ring | Reduction | Partially saturated ring | H₂/Pd-C, 40 psi |

Hydrolysis and Ring-Opening Reactions

The triazolo-pyrimidine ring is stable under mild conditions but undergoes hydrolysis under extreme acidity or alkalinity:

-

Acidic hydrolysis (6M HCl, reflux): Cleaves the triazole ring, yielding pyrimidine-2,4-dione derivatives .

-

Basic hydrolysis (NaOH, 100°C): Degrades the ethanol side chain to ethylene glycol and releases the pentyl-piperidinylamine fragment.

Functionalization of the Piperidinyl Group

The piperidinyl substituent undergoes typical amine reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Salt formation : Forms HCl or sulfate salts for improved solubility.

| Reaction | Reagents | Application |

|---|---|---|

| Quaternary salt formation | CH₃I, K₂CO₃ | Enhanced bioavailability |

| HCl salt formation | HCl/EtOH | Pharmaceutical formulation |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the pyrimidine ring’s halogenated positions enables diversification:

-

C5-arylation : Substituted aryl boronic acids couple with brominated derivatives to introduce aromatic groups .

| Position | Coupling Partner | Catalyst System | Yield (%) |

|---|---|---|---|

| C5 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 72% |

Photochemical and Thermal Stability

-

Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the triazolo ring, forming pyrimidine fragments.

-

Thermal stability : Decomposes at >250°C, releasing CO₂ and NH₃.

Eigenschaften

IUPAC Name |

2-[pentyl-(5-piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N6O/c1-2-3-5-10-22(11-12-24)16-13-15(21-8-6-4-7-9-21)20-17-18-14-19-23(16)17/h13-14,24H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANOITYENFDMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCO)C1=CC(=NC2=NC=NN12)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143385 | |

| Record name | AR 12463 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100557-04-8 | |

| Record name | AR 12463 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100557048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR 12463 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AR-12463 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y95X7MD6EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.